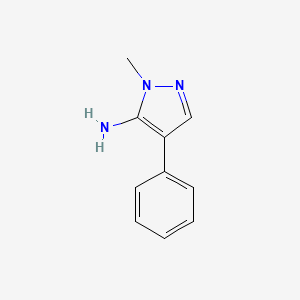

1-Methyl-4-phenyl-5-aminopyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQCXVQVDKKHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374978 | |

| Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30823-52-0 | |

| Record name | 1-Methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30823-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4-phenyl-5-aminopyrazole: Structure, Properties, and Synthetic Utility

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing enzyme inhibitors and receptor ligands. Within this class, 5-aminopyrazoles are particularly valuable as versatile synthetic intermediates.[2] The presence of a reactive amino group adjacent to the pyrazole nitrogen atoms allows for facile construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves scaffolds for potent therapeutic agents.[3]

This guide focuses on a specific derivative, 1-Methyl-4-phenyl-5-aminopyrazole . By examining its structure, physicochemical properties, predicted spectral characteristics, and logical synthetic pathways, we aim to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The structure of this compound consists of a central 5-membered pyrazole ring. A methyl group is attached to the N1 position, a phenyl group is at the C4 position, and an amino group resides at the C5 position. This specific arrangement of substituents dictates its chemical reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | |

| CAS Number | 30823-52-0 | [4] |

| Molecular Formula | C₁₀H₁₁N₃ | [4][5] |

| Molecular Weight | 173.21 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [5] |

| SMILES | Cn1ncc(-c2ccccc2)c1N | [5] |

Predicted Spectroscopic Profile

While experimentally derived spectra for this specific molecule are not published, a predictive analysis based on its structure and data from analogous compounds allows for an estimation of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Phenyl Ring): A multiplet expected in the range of δ 7.20-7.60 ppm, integrating to 5H.

-

Pyrazole Ring Proton (C3-H): A singlet expected around δ 7.50-7.80 ppm.

-

Amine Protons (NH₂): A broad singlet, typically in the range of δ 4.0-5.5 ppm, whose position is dependent on solvent and concentration.

-

N-Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.60-3.80 ppm, integrating to 3H.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (Phenyl Ring): Signals expected between δ 125.0-140.0 ppm.

-

Pyrazole Ring Carbons:

-

C5 (bearing NH₂): ~δ 145.0-150.0 ppm.

-

C3: ~δ 135.0-140.0 ppm.

-

C4 (bearing phenyl): ~δ 110.0-115.0 ppm.

-

-

N-Methyl Carbon (N-CH₃): A signal expected around δ 35.0-40.0 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch (Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic/Alkene): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹.

-

C=C and C=N Stretch (Ring): Multiple bands in the 1450-1620 cm⁻¹ region.

-

N-H Bend (Amine): A characteristic band around 1600-1650 cm⁻¹.

Part 2: Synthesis and Reactivity

Proposed Synthetic Strategy

The most established and convergent strategy for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine and a β-ketonitrile.[2] This approach is highly efficient for constructing the pyrazole core. For the target molecule, this compound, the logical precursors are methylhydrazine and benzoylacetonitrile .

The mechanism involves the initial condensation of methylhydrazine with the ketone carbonyl of benzoylacetonitrile to form a hydrazone intermediate. This is followed by a base- or acid-catalyzed intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on general literature procedures for the synthesis of 5-aminopyrazoles and has not been optimized for this specific compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction:

-

Benzoylacetonitrile + Methylhydrazine → this compound

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: While stirring, add methylhydrazine (1.1 eq) to the solution. A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: The product may precipitate upon cooling or concentration. If not, add cold water to the concentrated mixture to induce precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with a small amount of cold ethanol or a suitable solvent mixture (e.g., ethanol/water) to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a synthetic building block. The C5-amino group is a potent nucleophile, readily reacting with various electrophiles to construct more complex molecular architectures.

-

Reaction with β-Diketones/β-Ketoesters: Condensation with 1,3-dicarbonyl compounds is a classical method for synthesizing pyrazolo[3,4-b]pyridines , a class of compounds known for a wide range of biological activities, including protein kinase inhibition.[3]

-

Reaction with Isothiocyanates: Reaction with isothiocyanates yields pyrazolylthiourea derivatives, which can be cyclized to form various fused heterocyclic systems.

-

Diazotization: The amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., halogens, hydroxyl) at the C5 position via Sandmeyer-type reactions.

Caption: Key synthetic transformations of 5-aminopyrazoles.

Part 3: Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of 5-aminopyrazole derivatives is extensively studied and has demonstrated significant potential in drug discovery.[2] This compound serves as an important scaffold for generating libraries of molecules with diverse pharmacological activities.

-

Anticancer Agents: Many fused pyrazole systems derived from 5-aminopyrazoles have shown potent anticancer activity. For example, derivatives have been reported with cytotoxic effects against various cancer cell lines, including those for the colon, breast, and lung.

-

Enzyme Inhibitors: The pyrazole ring is an effective mimic of other biological heterocycles and can fit into the active sites of various enzymes. Derivatives of 5-aminopyrazoles have been developed as inhibitors of kinases, which are critical targets in oncology and inflammatory diseases.

-

Antimicrobial and Anti-inflammatory Agents: The pyrazole scaffold is present in several anti-inflammatory drugs (e.g., Celecoxib). Research has shown that various substituted aminopyrazoles and their derivatives exhibit significant antibacterial, antifungal, and anti-inflammatory properties.

Conclusion

This compound is a heterocyclic compound of significant interest to synthetic and medicinal chemists. Its structure combines the stable pyrazole core with a reactive amino group and a lipophilic phenyl substituent, providing a valuable starting point for chemical library synthesis. While detailed experimental data for this specific molecule is limited, its properties can be reliably predicted from established chemical principles. Its primary value lies in its role as a versatile intermediate for the construction of fused pyrazolo-heterocyclic systems, which are well-established as pharmacologically important scaffolds. Further investigation into the synthesis and biological evaluation of derivatives based on this core structure is a promising avenue for the discovery of novel therapeutic agents.

References

CAS number 30823-52-0 properties and suppliers

An In-Depth Technical Guide to 1-Methyl-4-phenyl-5-aminopyrazole (CAS 30823-52-0): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 30823-52-0. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's fundamental chemical and physical properties, outlines common synthetic methodologies, explores its known biological activities and potential therapeutic applications, and provides guidance on sourcing and safe handling. The content is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and its utility as a scaffold in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

This compound is a heterocyclic aromatic amine belonging to the pyrazole family.[1][2] Its structure is characterized by a five-membered pyrazole ring with a methyl group at the N1 position, a phenyl group at C4, and an amino group at C5.[1] This specific arrangement of functional groups dictates its chemical reactivity and biological potential.

| Identifier | Value | Source |

| CAS Number | 30823-52-0 | [2] |

| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | [2] |

| Synonyms | 1-Methyl-4-phenyl-1H-pyrazol-5-amine, 2-methyl-4-phenylpyrazol-3-amine | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Canonical SMILES | CN1C(=C(C=N1)C2=CC=CC=C2)N | [1] |

| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The calculated partition coefficient (LogP) suggests a balanced lipophilicity, which is often a desirable trait in drug candidates for achieving adequate membrane permeability and aqueous solubility.[1]

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | General property of aminopyrazoles[3] |

| Calculated LogP | 1.67 | Indicates moderate lipophilicity[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to solubility and target binding |

| Hydrogen Bond Acceptors | 3 (from pyrazole nitrogens and -NH₂) | Contributes to solubility and target binding |

| Solubility | Moderately soluble in aqueous and organic solvents | Inferred from LogP and functional groups[1] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be achieved through several established routes in organic chemistry. The choice of method often depends on the desired scale, yield, purity, and environmental considerations.

Primary Synthetic Route: Condensation of β-Ketonitriles with Hydrazines

This is one of the most versatile and widely employed methods for producing 5-aminopyrazole derivatives.[1] The core of this reaction is a cyclocondensation.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine derivative (in this case, methylhydrazine) on the electrophilic nitrile carbon of a β-ketonitrile. This forms a hydrazone intermediate which then undergoes an intramolecular cyclization, driven by the favorable formation of the stable aromatic pyrazole ring, to yield the final product.[1] The regioselectivity, which determines the final position of the substituents, is controlled by the nucleophilicity of the hydrazine's nitrogen atoms.[1]

Caption: Fig 1. General Workflow for β-Ketonitrile Condensation.

Advanced Synthetic Methods

To improve efficiency and reduce environmental impact, modern synthetic approaches have been developed.

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from several hours to mere minutes (e.g., 8-10 minutes) compared to conventional heating, often while improving yields.[1] This acceleration is due to the efficient and direct heating of the polar solvent and reactant molecules.

-

Transition Metal-Catalyzed Synthesis: Palladium-catalyzed reactions have been used for the direct C-H functionalization of aminopyrazoles, allowing for efficient arylation.[1] These methods offer novel pathways to create derivatives but may require more complex catalyst systems.

Biological Activity and Potential Applications

This compound serves as both a biologically active molecule and a valuable structural scaffold for the development of more complex therapeutic agents.[1] Its derivatives have shown promise in several key areas of drug discovery.

-

Oncology: Derivatives of aminopyrazoles have demonstrated significant anticancer activity. One key mechanism is the inhibition of tubulin polymerization, a process essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[1]

-

Inflammatory Diseases: Certain compounds within this class have been shown to inhibit critical inflammatory pathways, indicating their potential as a foundation for developing new anti-inflammatory drugs.[1]

-

Medicinal Chemistry Scaffold: The pyrazole core is a "privileged scaffold" in medicinal chemistry. The amino group at the C5 position is highly nucleophilic, making it a reactive handle for a wide range of chemical modifications, including condensation and cyclization reactions.[1] This allows chemists to systematically build libraries of diverse compounds to screen for various biological activities, such as analgesic or anticonvulsant properties.[1]

Caption: Fig 2. Role as a Scaffold in Drug Discovery.

Representative Experimental Protocol: In Vitro Tubulin Polymerization Assay

Given the reported activity of aminopyrazole derivatives as tubulin polymerization inhibitors, a common and critical experiment is the in vitro polymerization assay.[1] This protocol is a representative example of how one would test CAS 30823-52-0 or its derivatives for this specific mechanism of action.

Principle: This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules. An increase in absorbance (turbidity) at 340 nm is directly proportional to the extent of microtubule formation. Inhibitors will slow or prevent this increase in absorbance.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (Guanosine triphosphate) solution: 10 mM in G-PEM buffer

-

Glycerol

-

Test Compound (CAS 30823-52-0) dissolved in DMSO

-

Positive Control: Paclitaxel (promoter) or Nocodazole (inhibitor)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Methodology:

-

Reagent Preparation:

-

Causality: Tubulin is temperature-sensitive; all reagents and materials must be pre-chilled to 4°C to prevent premature polymerization.

-

Prepare a 4 mg/mL tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer. Keep on ice.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%).

-

-

Assay Plate Setup:

-

Causality: A 96-well plate allows for high-throughput screening of multiple concentrations simultaneously.

-

On a pre-chilled 96-well plate, add the following to designated wells:

-

Blank: G-PEM buffer only.

-

Negative Control: Tubulin solution + DMSO (vehicle).

-

Positive Control: Tubulin solution + Paclitaxel or Nocodazole.

-

Test Wells: Tubulin solution + serial dilutions of the test compound.

-

-

-

Initiation of Polymerization:

-

Causality: Polymerization is initiated by raising the temperature to 37°C and adding GTP, which is required for tubulin subunit addition.

-

To all wells except the blank, add GTP to a final concentration of 1 mM.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

-

Data Acquisition:

-

Causality: Kinetic reading tracks the polymerization process over time.

-

Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all other wells.

-

Plot absorbance (A₃₄₀) versus time for each concentration.

-

Compare the polymerization curves of the test compound to the negative control. Inhibition is indicated by a lower rate of absorbance increase and a lower final plateau.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% relative to the control.

-

Sourcing and Procurement

CAS 30823-52-0 is available from various chemical suppliers, typically for research and development purposes. Purity and quantity should be verified with the specific supplier.

| Supplier | Website | Notes |

| Smolecule | --INVALID-LINK-- | Lists the compound with detailed properties[1] |

| Oakwood Products, Inc. | --INVALID-LINK-- | Available via distributors like Neta Scientific[4] |

| Chem-Impex | --INVALID-LINK-- | General supplier of building blocks |

| BLD Pharm | --INVALID-LINK-- | Supplier of various organic intermediates |

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 30823-52-0) was not available through the search. Therefore, this compound must be handled with care, assuming it is hazardous until proven otherwise. The following guidance is based on general principles for handling aromatic amines and heterocyclic compounds.[5]

-

GHS Hazard Classification (Assumed):

-

Skin Irritant (Category 2)

-

Serious Eye Irritant (Category 2A)

-

May cause respiratory irritation (STOT SE 3)

-

Acute toxicity (Oral, Dermal, Inhalation) - Category 4 (Harmful)

-

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere if possible.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Crucial Note: Always obtain and review the supplier-specific SDS before any handling, storage, or disposal of this chemical.

References

Spectroscopic Characterization of 1-Methyl-4-phenyl-5-aminopyrazole: A Technical Guide

Introduction

1-Methyl-4-phenyl-5-aminopyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, offering both predicted data and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing the necessary information to identify and verify this molecule with confidence.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on established principles of spectroscopy and analysis of its chemical structure. These predictions serve as a benchmark for the verification of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.35 | m | 5H | Phenyl-H |

| 7.28 | s | 1H | Pyrazole-H (C3-H) |

| 3.65 | s | 3H | N-CH₃ |

| 3.50 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C5-NH₂ |

| 140.0 | C4-Ph |

| 134.0 | Phenyl C (quaternary) |

| 129.0 | Phenyl CH |

| 128.5 | Phenyl CH |

| 127.0 | Phenyl CH |

| 125.0 | C3 |

| 110.0 | C4 |

| 35.0 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C stretch (aromatic and pyrazole) |

| 1550 - 1450 | Medium | N-H bend |

| 1400 - 1300 | Medium | C-N stretch |

| 770 - 730 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

| 700 - 680 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation Pathway |

| 173.10 | [M]⁺ | Molecular Ion |

| 158.08 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 145.08 | [M - N₂]⁺ | Loss of a nitrogen molecule from the pyrazole ring |

| 117.07 | [M - C₂H₄N₂]⁺ | Cleavage of the pyrazole ring |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind the experimental choices in NMR is to obtain high-resolution spectra with good signal-to-noise, allowing for unambiguous assignment of all proton and carbon signals.

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1]

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. The lock system uses the deuterium signal to maintain a stable magnetic field during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharper spectral lines.

-

Tune and match the NMR probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure efficient transfer of radiofrequency power.

-

Acquire the ¹H NMR spectrum. A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to convert the time-domain data into the frequency-domain spectra.

-

Perform phase correction to ensure all peaks have the correct absorptive Lorentzian shape.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Infrared (IR) Spectroscopy

The choice of Attenuated Total Reflectance (ATR) for IR spectroscopy is based on its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples.

Caption: Workflow for FTIR-ATR data acquisition.

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

-

Clean the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol. Allow the crystal to dry completely.

-

-

Background Collection:

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal and the press arm thoroughly with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is chosen as the ionization method due to its soft ionization nature, which is well-suited for polar, non-volatile small molecules like this compound, and typically produces a prominent protonated molecular ion.

Caption: Workflow for LC-MS data acquisition.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of about 1 µg/mL. This low concentration is necessary to avoid saturating the detector.[4]

-

-

Liquid Chromatography (LC) Setup:

-

Use a suitable C18 reversed-phase column.

-

Prepare the mobile phases. A typical gradient elution for a compound of this polarity would be:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

The formic acid is added to improve the ionization efficiency in positive ion mode.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

-

Mass Spectrometry (MS) Setup:

-

Set the mass spectrometer to operate in positive ion electrospray ionization (ESI) mode.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the analyte.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1-5 µL) of the prepared sample solution into the LC-MS system.

-

Run the LC gradient to separate the analyte from any impurities.

-

The mass spectrometer will continuously acquire mass spectra as the analyte elutes from the column.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak ([M+H]⁺ at m/z 174.10) and any significant fragment ions.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

References

Navigating the Synthesis and Handling of Aminopyrazole Compounds: A Technical Guide to Safety and Precaution

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] As research and development in this area intensifies, a deep understanding of the safety and handling precautions associated with these compounds is paramount. This guide provides a comprehensive overview of the potential hazards of aminopyrazole compounds and outlines detailed protocols to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Aminopyrazole Moiety

Aminopyrazole derivatives can present a range of hazards, primarily related to their reactivity and physiological effects. A thorough risk assessment is the foundational step before any experimental work commences.

Key Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Many aminopyrazole compounds are classified as irritants and can cause serious eye irritation or even severe skin burns and eye damage.[2][3][4] This is due to their chemical nature, which can disrupt biological tissues upon contact.

-

Acute Oral Toxicity: Some aminopyrazoles are harmful if swallowed, potentially causing burns to the upper digestive and respiratory tracts.[4]

-

Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory system irritation.[5][6]

-

Skin Sensitization: Prolonged or repeated contact may cause an allergic skin reaction in some individuals.[4]

-

Reactivity: Aminopyrazoles can be sensitive to air, light, and heat, and may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Hazard Classification Summary:

| Hazard Classification | Description | Representative Compound Example |

| Acute Oral Toxicity, Category 4 | Harmful if swallowed. | 3-Aminopyrazole[4] |

| Skin Corrosion/Irritation, Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation. | 3-Aminopyrazole[2][4] |

| Serious Eye Damage/Eye Irritation, Category 1/2 | Causes serious eye damage or causes serious eye irritation. | 3-Aminopyrazole[2][4] |

| Skin Sensitization, Category 1 | May cause an allergic skin reaction. | 3-Aminopyrazole[4] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | 3-Aminopyrazole[4][6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

To mitigate the identified risks, a combination of engineering controls and appropriate personal protective equipment is essential.

Engineering Controls:

-

Chemical Fume Hood: All handling of aminopyrazole compounds, especially solids that can form dusts, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[5]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[4][5][7]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific compound and experimental procedure.

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[5] The choice of glove material should be guided by the specific solvents being used. Regularly inspect gloves for any signs of degradation or perforation.

-

Lab Coat/Protective Clothing: A flame-resistant lab coat is standard. For procedures with a higher risk of splashes, chemical-resistant coveralls may be necessary.[5][8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[4][5]

Caption: Workflow for implementing engineering controls and PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of aminopyrazole compounds.

Handling:

-

Avoid Dust Formation: Minimize the generation of dust when handling solid compounds.[4][5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where these chemicals are used.[4]

-

Inert Atmosphere: For air-sensitive compounds, handle under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Light Protection: Store and handle light-sensitive compounds in amber vials or protect them from light.[2][4]

Storage:

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Refrigeration: For some aminopyrazoles, refrigeration is recommended for long-term stability.[2][4]

-

Segregation: Store separately from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4]

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate potential harm.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists or develops.[2] |

| Inhalation | Move the person to fresh air.[5][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[4] |

Accidental Release Measures (Spills):

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

-

Containment and Cleanup:

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][4][5]

-

Special Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Waste Disposal

All waste containing aminopyrazole compounds must be treated as hazardous waste.

-

Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[10]

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][10] Under no circumstances should aminopyrazole waste be discharged into drains or regular trash.[10]

Conclusion

The diverse biological activities of aminopyrazole compounds underscore their importance in drug discovery and development. By fostering a culture of safety and adhering to the detailed precautions outlined in this guide, researchers can confidently and responsibly explore the potential of this valuable chemical class. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the bedrock of innovative and successful scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. cpachem.com [cpachem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-Methyl-4-phenyl-5-aminopyrazole: A Detailed Protocol for Researchers

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 5-aminopyrazoles are particularly valuable as versatile intermediates for the synthesis of more complex heterocyclic systems, including kinase inhibitors and other therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-phenyl-5-aminopyrazole, a key building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the underlying chemical principles and safety considerations.

Scientific Background and Reaction Mechanism

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This reaction proceeds through a well-established two-step mechanism:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group. This cyclization step, often facilitated by heating, leads to the formation of the stable five-membered aromatic pyrazole ring.

The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are key to the successful synthesis of the desired isomer.

Visualizing the Synthesis

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Benzoylacetonitrile | ≥98% | Sigma-Aldrich | 614-16-4 | Corrosive, handle with care. |

| Methylhydrazine | ≥98% | Sigma-Aldrich | 60-34-4 | Toxic and flammable, handle in a fume hood. |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | |

| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |

| Hexane | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Sodium Sulfate | Anhydrous | Fisher Scientific | 7757-82-6 | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |

Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Methylhydrazine is toxic and flammable and should be handled with extreme care.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile (1.45 g, 10 mmol).

-

Dissolve the benzoylacetonitrile in 30 mL of anhydrous ethanol.

-

-

Addition of Methylhydrazine:

-

While stirring the solution, carefully add methylhydrazine (0.55 mL, 10.5 mmol, 1.05 equivalents) dropwise using a syringe. A slight exotherm may be observed.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the benzoylacetonitrile spot and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer and extract the aqueous layer with an additional 25 mL of ethyl acetate.

-

Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

-

Column Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

-

-

Characterization:

-

The final product, this compound, should be a solid.

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.21 g/mol [2]

-

Appearance: Off-white to light yellow solid.

-

Expected ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 7.20 (s, 1H, pyrazole C3-H), 3.80 (br s, 2H, -NH₂), 3.65 (s, 3H, N-CH₃).

-

Expected ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 148.5, 142.0, 135.5, 129.0, 128.5, 127.0, 115.0, 35.0.

-

Note: Actual NMR shifts may vary slightly depending on the solvent and instrument.

-

Trustworthiness and Self-Validation

The success of this synthesis can be validated at several stages. The TLC monitoring provides a real-time assessment of the reaction's progress. After work-up and purification, the identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The obtained data should be compared with literature values for this compound or closely related analogs.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and execution of this important chemical transformation.

References

Application Notes & Protocols: Leveraging 1-Methyl-4-phenyl-5-aminopyrazole in Anticancer Drug Discovery

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] In oncology, pyrazole derivatives have demonstrated remarkable versatility, acting on a wide array of biological targets to elicit potent anticancer effects.[3][4][5] These compounds are known to function as inhibitors of critical cellular regulators like protein kinases (e.g., CDKs, EGFR, VEGFR), tubulin polymerization, and DNA replication, making them a focal point for the development of novel targeted therapies.[3][5][6]

This guide introduces 1-Methyl-4-phenyl-5-aminopyrazole , a representative member of the 5-aminopyrazole class, as a model compound for anticancer drug discovery.[7][8] While this specific molecule serves as our lead candidate for methodological illustration, the principles, workflows, and protocols detailed herein are broadly applicable to the screening and characterization of other novel pyrazole-based compounds. We will provide a comprehensive framework, from initial cytotoxicity screening to elucidating the mechanism of action, designed for researchers, scientists, and drug development professionals aiming to identify and advance promising anticancer agents.

Section 1: The Strategic Workflow for In Vitro Evaluation

A systematic, multi-tiered approach is essential for efficiently evaluating a novel compound's anticancer potential. This workflow ensures that resources are focused on candidates with the most promising activity and desirable mechanisms of action. The process begins with broad cytotoxicity screening across a panel of cancer cell lines, followed by more focused assays to determine the mode of cell death and identify specific molecular targets.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key assays outlined in the screening workflow. Each protocol is designed with internal controls to ensure data integrity and reproducibility.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).[11]

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Scientist's Note: It is crucial to ensure that the initial cell seeding density results in sub-confluent cells at the end of the assay, as confluent cells can show altered sensitivity to drugs.[12]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

-

Cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include vehicle-treated (negative) and Doxorubicin-treated (positive) controls.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. The typical cell density is ~1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Analysis:

-

Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

-

Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells

-

Quadrant 3 (Q3, Annexin V-/PI-): Live cells

-

Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells The percentage of apoptotic cells is the sum of cells in Q2 and Q4.

-

Protocol 3: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

Principle: Since many pyrazole derivatives are kinase inhibitors, assessing the compound's effect on kinase activity is a logical next step.[13][14] The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP generated and thus inversely proportional to the kinase inhibition by the test compound.[15]

Materials:

-

Recombinant kinases of interest (e.g., CDK2/Cyclin A, EGFR, VEGFR2)

-

Substrate for each kinase

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations.

-

Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. The final ATP concentration should be near the Kₘ for the specific kinase to ensure sensitivity.[15]

-

Incubate at 30°C for 60 minutes.

-

ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Luminescence Measurement: Incubate for 30-60 minutes and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 3: Data Presentation and Interpretation

Clear and structured data presentation is vital for comparing the efficacy of different compounds and for making informed decisions about lead candidate progression.

Table 1: Example Cytotoxicity Data for this compound

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | Experimental Value | 1.5 ± 0.3 |

| HCT116 | Colon Carcinoma | Experimental Value | 1.1 ± 0.2 |

| PC-3 | Prostate Carcinoma | Experimental Value | 2.8 ± 0.5 |

Note: Control IC₅₀ values are illustrative and should be determined experimentally.

Table 2: Example Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Staurosporine (Control) |

|---|---|---|

| CDK2/Cyclin A | Experimental Value | 2.5 |

| EGFR | Experimental Value | 5.0 |

| VEGFR2 | Experimental Value | 3.8 |

| p38α | Experimental Value | 15.0 |

Note: Control IC₅₀ values are illustrative and should be determined experimentally.

Section 4: Key Signaling Pathways Targeted by Pyrazole Derivatives

Understanding the underlying molecular pathways is crucial for rational drug design. Pyrazole scaffolds are frequently found in inhibitors of pathways that control cell cycle progression and proliferation.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are essential for cell cycle progression. Their inhibition by pyrazole compounds can lead to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[13]

Receptor Tyrosine Kinase (RTK) Signaling

Many pyrazole compounds inhibit RTKs like EGFR and VEGFR, which are critical for cancer cell growth, survival, and angiogenesis.[3][14] Inhibition of these kinases blocks downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Fused Pyrazoloazines

Introduction: The Significance of Fused Pyrazoloazines in Modern Chemistry

Fused pyrazoloazines represent a prominent class of nitrogen-rich heterocyclic compounds that have garnered immense interest from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Their structural resemblance to endogenous purine bases allows them to act as effective bioisosteres, leading to a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] Several commercially successful drugs, such as sildenafil and zaleplon, feature a fused pyrazole core, underscoring the therapeutic potential of this scaffold.[1]

The development of efficient and versatile synthetic routes to access these complex molecular architectures is a cornerstone of contemporary organic synthesis. This guide provides an in-depth exploration of key experimental procedures for the synthesis of various fused pyrazoloazine systems, with a focus on explaining the underlying principles and practical considerations for each protocol.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a widely studied class of fused pyrazoloazines due to their significant biological activities, particularly as kinase inhibitors in cancer therapy.[3] The most common and robust method for their synthesis involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.

Expertise & Experience: Rationale Behind the Cyclocondensation Approach

The cyclocondensation reaction between a 1,3-bisnucleophilic system (the 5-aminopyrazole) and a 1,3-biselectrophilic compound is a highly effective strategy for constructing the fused pyrimidine ring.[4] The regioselectivity of this reaction is a critical aspect, which can often be controlled by the nature of the substituents on both reactants and the reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool for this transformation, significantly reducing reaction times and often improving yields by providing rapid and uniform heating.[3][5]

Experimental Workflow: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Caption: Workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Protocol: Microwave-Assisted Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a solvent- and catalyst-free method that demonstrates high efficiency and excellent yields.[5]

Materials:

-

Appropriately substituted β-enaminone (1.0 mmol)

-

Substituted 5-aminopyrazole (1.0 mmol)

-

Microwave reactor vial (2-5 mL capacity) with a stir bar

-

Ethanol

-

Deionized water

Procedure:

-

To a dry microwave reactor vial, add the β-enaminone (1.0 mmol) and the 5-aminopyrazole (1.0 mmol).

-

Seal the vial securely with a cap.

-

Place the vial inside the microwave reactor cavity.

-

Irradiate the mixture at 180 °C for 2 minutes.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Add a mixture of ethanol and water to the vial to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol.

-

Dry the purified 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidine product under vacuum.

II. Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and compounds with affinity for β-amyloid plaques.[6][7][8] A variety of synthetic strategies have been developed, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.[9][10]

Expertise & Experience: The Power of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials.[11][12] This approach is particularly well-suited for creating libraries of compounds for drug discovery. The use of microwave irradiation in MCRs can further enhance reaction rates and yields, making it a green and efficient synthetic methodology.[12]

Reaction Scheme: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Caption: Multicomponent approach for the synthesis of pyrazolo[3,4-b]pyridines.

Detailed Protocol: Microwave-Assisted, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines in Water

This protocol is based on an environmentally friendly method that utilizes water as the solvent and a simple base as the catalyst.[12]

Materials:

-

1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Ethyl 2-cyanoacetate (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (as catalyst)

-

Water

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), the substituted benzaldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), and a catalytic amount of K₂CO₃ in water.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 40 °C) for a short duration (e.g., 20 minutes), as optimized for the specific substrates.[12]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates from the aqueous solution and can be collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.

III. Synthesis of Pyrazolo[1,5-a][7][14][15]triazines

Pyrazolo[1,5-a][6][13][14]triazines are of considerable interest as bioisosteric substitutes for purines and have been explored for various therapeutic applications.[13] One-pot, sequential reactions under microwave irradiation offer a sustainable and efficient route to these nitrogen-rich heterocycles, avoiding the tedious work-up and purification of intermediates.[13]

Expertise & Experience: Advantages of Sequential One-Pot Microwave Synthesis

This approach combines the benefits of microwave heating with the efficiency of a one-pot procedure.[13] By performing multiple reaction steps in the same vessel without isolating intermediates, this method saves time, reduces solvent waste, and can lead to higher overall yields.[13] The sequential addition of reagents allows for precise control over the reaction pathway.

Detailed Protocol: Sequential One-Pot, Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][7][14][15]triazin-4(3H)-ones

This protocol is derived from a study demonstrating a convenient and sustainable synthesis of C8-functionalized pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones.[13]

Materials:

-

Substituted 5-aminopyrazole (1.0 equiv.)

-

Ethoxycarbonyl isothiocyanate (1.0 equiv.)

-

Dry Tetrahydrofuran (THF)

-

2N Sodium hydroxide (NaOH) solution (2.0 equiv.)

-

Methyl iodide (MeI) (1.0 equiv.)

-

Microwave reactor vial

Procedure:

-

In a microwave vial, dissolve the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).

-

Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

-

After the addition is complete, stir the mixture for 2 minutes at room temperature.

-

Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

-

Cool the vial, then add 2N NaOH solution (2.0 equiv.).

-

Reseal the vial and irradiate at 80 °C for 3 minutes.

-

After cooling, add methyl iodide (1.0 equiv.).

-

The subsequent reaction conditions for the S-methylation step should be optimized based on the specific substrate. The original paper does not specify the conditions for this final step in the one-pot procedure, but it would typically involve stirring at room temperature or gentle heating.

-

After the reaction is complete, perform an appropriate aqueous work-up and purify the product by recrystallization or column chromatography.

IV. Comparative Analysis of Synthetic Methodologies

| Fused Pyrazoloazine System | Synthetic Strategy | Key Features | Typical Yields | Typical Reaction Times | Reference |

| Pyrazolo[1,5-a]pyrimidines | Microwave-Assisted Cyclocondensation | Solvent- and catalyst-free, high yields | 88-97% | 2 minutes | [5] |

| Pyrazolo[3,4-b]pyridines | Microwave-Assisted Multicomponent Reaction | Green (water as solvent), one-pot | Up to 89% | 20 minutes | [12] |

| Pyrazolo[1,5-a][6][13][14]triazines | Sequential One-Pot Microwave Synthesis | Avoids intermediate purification, sustainable | Not specified for one-pot | < 10 minutes total irradiation | [13] |

| Pyrazolo[3,4-d]pyridazines | Oxidative Cyclization | Access to N,N'-dioxide derivatives | Good to high yields | Not specified | [14] |

V. Conclusion and Future Perspectives

The synthesis of fused pyrazoloazines is a dynamic and evolving field of research. The methodologies presented in this guide highlight the power of modern synthetic techniques, such as microwave-assisted synthesis and multicomponent reactions, to construct these valuable heterocyclic scaffolds with high efficiency and in an environmentally conscious manner. The continued development of novel synthetic strategies, including flow chemistry and new catalytic systems, will undoubtedly lead to even more versatile and sustainable routes to this important class of compounds, further fueling their exploration in drug discovery and materials science.[15]

References

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mathnet.ru [mathnet.ru]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-Methyl-4-phenyl-5-aminopyrazole in Agrochemical Research

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous commercial fungicides, insecticides, and herbicides.[1][2] Its inherent biological activity and synthetic versatility make it a privileged structure for the discovery of novel crop protection agents.[1][2] This document provides a comprehensive technical guide for researchers on the potential application of a specific derivative, 1-Methyl-4-phenyl-5-aminopyrazole , in agrochemical research. We present a robust, field-proven synthetic protocol for this compound and detail a suite of standardized bioassay protocols for evaluating its fungicidal, insecticidal, and herbicidal potential. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Rationale for Investigating this compound

The aminopyrazole moiety is a highly versatile building block in medicinal and agrochemical chemistry.[1][2] The presence of a free amino group at the 5-position, adjacent to a substituted nitrogen at the 1-position, offers multiple points for further chemical elaboration, allowing for the creation of diverse chemical libraries. Specifically, 5-aminopyrazoles are key intermediates in the synthesis of fused heterocyclic systems with demonstrated biological activities.

The target molecule, this compound, combines several structural features of interest:

-

1-Methyl Group: A small alkyl substituent on the pyrazole nitrogen can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for agrochemical performance.

-

4-Phenyl Group: The phenyl ring at the 4-position provides a large, hydrophobic substituent that can be crucial for binding to target enzymes or receptors. This ring can also be further functionalized to fine-tune activity.

-

5-Amino Group: This functional group is a key synthetic handle and can also participate in hydrogen bonding interactions within a biological target site.

Given the established success of pyrazole-containing compounds in agriculture, this specific, relatively unexplored derivative represents a logical target for synthesis and screening to identify novel agrochemical leads.

Synthesis of this compound

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[1] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the stable pyrazole ring.

For the synthesis of this compound, the logical precursors are α-phenyl-α-cyanoacetone (a β-ketonitrile) and methylhydrazine.

Synthetic Workflow Diagram